

Structural Analysis of Mono-tert-Butyl Succinate: A Technical Guide

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Compound of Interest

Compound Name: *mono-tert-Butyl succinate*

Cat. No.: B078004

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Abstract

This technical guide provides a comprehensive structural analysis of **mono-tert-butyl succinate** (also known as 4-(tert-butoxy)-4-oxobutanoic acid), a valuable bifunctional molecule utilized in organic synthesis, particularly as a linker in bioconjugation and drug delivery systems. This document outlines its physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. Due to the absence of publicly available experimental spectra in the reviewed literature, this guide presents predicted data based on established principles of NMR, IR, and Mass Spectrometry, providing a robust theoretical framework for researchers working with this compound.

Introduction

Mono-tert-butyl succinate, with CAS number 15026-17-2, is an organic compound featuring both a carboxylic acid and a tert-butyl ester functional group.^{[1][2]} This dual reactivity makes it an important intermediate in the synthesis of more complex molecules, including fluorinated β -amino acids and histone thiosuccinyl peptides.^[3] The tert-butyl ester group serves as a protecting group for one of the carboxylic acids of succinic acid, allowing for selective reactions at the free carboxylic acid moiety. Understanding the precise structural and spectroscopic properties of this molecule is critical for its effective use and characterization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of **mono-tert-butyl succinate** have been compiled from various sources and are summarized in Table 1. The compound is typically a white to yellow-brown crystalline solid at room temperature.[4]

Table 1: Physicochemical Properties of **Mono-tert-Butyl Succinate**

Property	Value	Reference(s)
CAS Number	15026-17-2	[1]
Molecular Formula	C ₈ H ₁₄ O ₄	[3][5]
Molecular Weight	174.19 g/mol	[1][5]
Appearance	White to yellow-brown crystalline powder/solid	[4]
Melting Point	51-54 °C (lit.)	[1]
Boiling Point	92 °C @ 1.5 mmHg (lit.)	[2]
Synonyms	4-(tert-butoxy)-4-oxobutanoic acid, Succinic acid mono-tert-butyl ester, tert-Butyl hydrogen succinate	[3]
SMILES	CC(C)(C)OC(=O)CCC(O)=O	[1]
InChI Key	PCOCF1OYWNCGBM-UHFFFAOYSA-N	[1]

Synthesis Protocol

Mono-tert-butyl succinate can be reliably synthesized from succinic anhydride and tert-butanol. The following experimental protocol is based on established literature procedures.[3]

Materials and Reagents

- Succinic anhydride (6.04 g, 60.40 mmol)

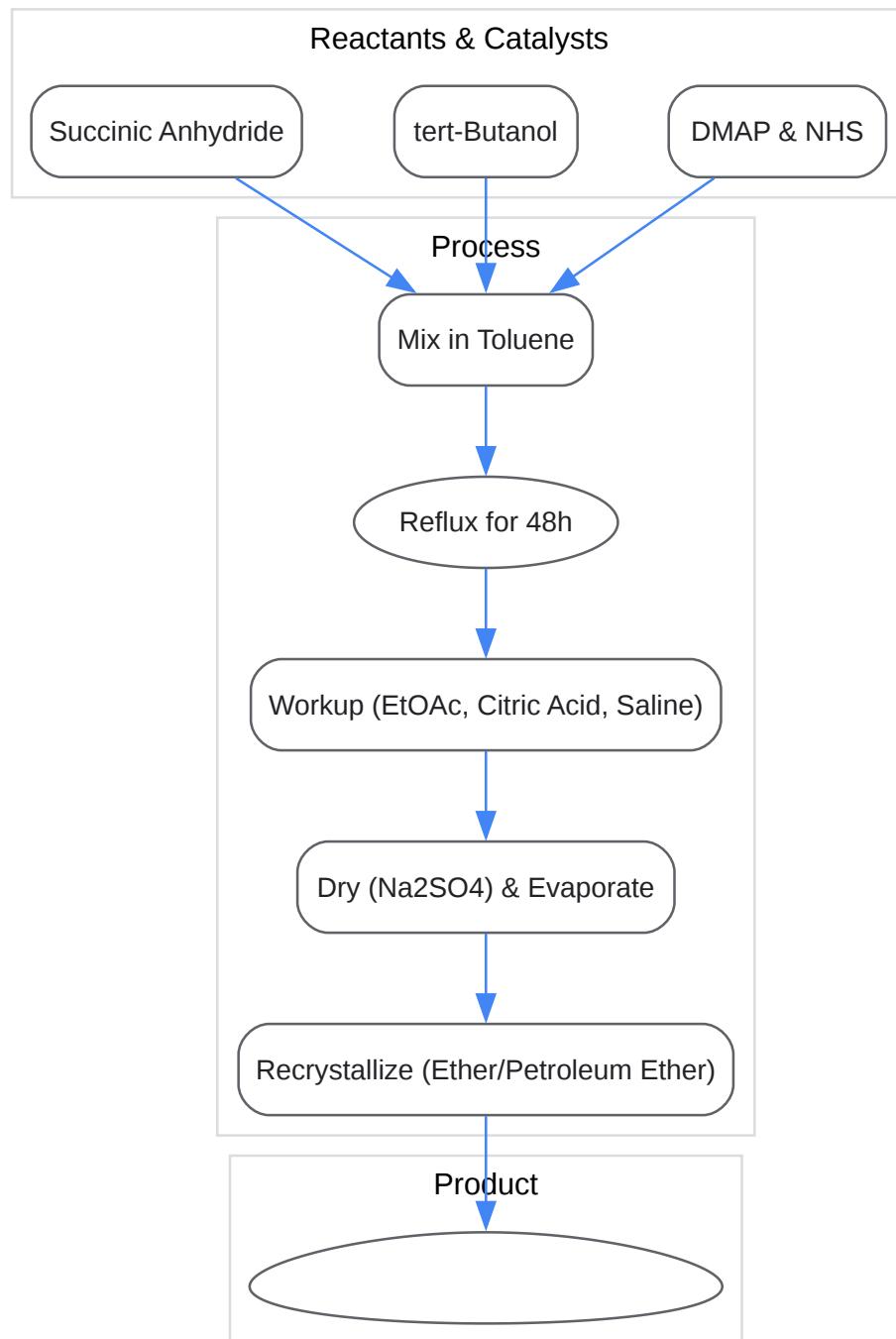
- tert-Butanol (10 mL)
- N-hydroxysuccinimide (2.53 g, 22.01 mmol)
- 4-dimethylaminopyridine (DMAP) (0.88 g, 7.23 mmol)
- Toluene (100 mL)
- Ethyl acetate (EtOAc)
- 10% aqueous citric acid
- Saturated saline solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl ether
- Petroleum ether

Experimental Procedure

- To a solution of toluene (100 mL) containing succinic anhydride (6.04 g), N-hydroxysuccinimide (2.53 g), and 4-dimethylaminopyridine (0.88 g), add tert-butanol (10 mL).
[3]
- Heat the reaction mixture under reflux conditions for 48 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the crude product solution with ethyl acetate (50 mL).[3]
- Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated saline solution.[3]
- Dry the organic layer over anhydrous sodium sulfate and filter.[3]
- Evaporate the solvent under reduced pressure.[3]

- Recrystallize the crude product from a solvent mixture of ethyl ether/petroleum ether (1:3, 25 mL) to obtain pure **mono-tert-butyl succinate**.^[3]

Synthesis Workflow for Mono-tert-Butyl Succinate



[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **mono-tert-butyl succinate**.

Structural and Spectroscopic Analysis

While direct experimental spectra for **mono-tert-butyl succinate** were not available in the surveyed literature, a detailed theoretical analysis based on the known structure provides a strong predictive framework for its characterization.

Key Structural Features

Carboxylic Acid (-COOH)

tert-Butyl Ester (-O-C(CH₃)₃)Ethylene Bridge (-CH₂-CH₂-)[Click to download full resolution via product page](#)

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